molecular formula C4H3BF3KO B7894901 Potassium (furan-3-yl)trifluoroboranuide CAS No. 561328-68-5

Potassium (furan-3-yl)trifluoroboranuide

Cat. No.: B7894901
CAS No.: 561328-68-5
M. Wt: 173.97 g/mol
InChI Key: QVTNSKLYIAKFKK-UHFFFAOYSA-N
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Description

Evolution and Significance of Organoboron Reagents in Organic Synthesis

The field of organic chemistry has been profoundly shaped by the development of organoboron compounds, which serve as versatile and indispensable tools for carbon-carbon bond formation. thieme.deacs.orgacs.org Their journey from laboratory curiosities to cornerstone reagents is a testament to decades of foundational research.

The story of organoboron reagents in synthesis began in earnest with the pioneering work of Herbert C. Brown on organoboranes, stemming from his discovery of the hydroboration reaction in the 1950s. thieme.deacs.org This breakthrough provided a straightforward method to convert alkenes into organoboranes, which could then be transformed into a variety of functional groups. wikipedia.org However, it was the development of the palladium-catalyzed cross-coupling reaction by Akira Suzuki in 1979 that truly unlocked the potential of organoboron compounds as nucleophilic partners. acs.orgacs.orgnobelprize.org

The Suzuki-Miyaura cross-coupling reaction, which joins an organoboron species with an organic halide or pseudohalide, has become one of the most powerful and widely used methods for constructing C-C bonds. acs.orgnih.gov Initially employing organoboranes, the methodology rapidly expanded to include boronic acids (RB(OH)₂) and their corresponding boronate esters (RB(OR')₂). nih.govwikipedia.org These compounds offered greater stability and functional group tolerance compared to other highly reactive organometallic reagents like organolithium or Grignard reagents. acs.org This versatility propelled the Suzuki-Miyaura reaction to the forefront of synthetic chemistry, finding applications in the creation of pharmaceuticals, agrochemicals, and advanced materials. thieme.denobelprize.org

Despite the success of boronic acids and esters, they possess certain limitations. They can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source) and can undergo self-condensation or polymerization, particularly at elevated temperatures. nsf.govresearchgate.net This necessitated the development of more robust alternatives.

In the mid-1990s, potassium organotrifluoroborate salts (K[RBF₃]) emerged as a superior class of nucleophilic boron reagents. nih.govbldpharm.com These tetracoordinate boron species are typically crystalline solids that exhibit exceptional stability to air and moisture, allowing them to be stored on the bench for extended periods without significant decomposition. researchgate.netupenn.eduresearchgate.net This "bench-stable" nature represents a significant practical advantage over their tricoordinate counterparts. nih.govnih.gov

The trifluoroborate group acts as a protecting group for the boronic acid; the inherent reactivity of the carbon-boron bond is masked by the tetracoordinate structure. upenn.edunih.govnih.gov Under the aqueous basic conditions often used for Suzuki-Miyaura coupling, the organotrifluoroborate hydrolyzes in situ to release the active boronic acid, which then participates in the catalytic cycle. wikipedia.orgresearchgate.neted.ac.uk This controlled release mechanism, combined with their high stability, often leads to higher yields and cleaner reactions, solidifying organotrifluoroborates as highly versatile and reliable reagents in modern organic synthesis. nsf.govbldpharm.comnih.gov

Distinctive Role of Potassium (furan-3-yl)trifluoroboranuide within Organotrifluoroborate Chemistry

Within the diverse family of organotrifluoroborates, this compound holds a special position due to the synthetic importance of the furan (B31954) core and the specific advantages conferred by the trifluoroborate anion in its functionalization.

The furan ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and fragrances. nih.govijabbr.comutripoli.edu.ly Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.org As such, the development of methods to selectively functionalize the furan scaffold is a topic of significant interest in medicinal and synthetic chemistry. ijabbr.comnih.gov

While furan can be functionalized at multiple positions, creating bonds at the C3-position is often a synthetic challenge. The Suzuki-Miyaura reaction provides a powerful tool for this purpose, but its success hinges on the stability of the organoboron partner. nih.govscispace.com Furan-containing boronic acids, particularly furan-2-ylboronic acid, are known to be unstable and prone to rapid protodeboronation during cross-coupling reactions, which can limit their utility and lead to low product yields. nih.gov

The use of a trifluoroborate salt, such as this compound, directly addresses the stability issues associated with the corresponding boronic acid. nih.gov The robust nature of the trifluoroboranuide anion protects the sensitive furan ring from degradation and prevents premature cleavage of the crucial carbon-boron bond. upenn.edunih.gov

This enhanced stability makes this compound a more reliable and efficient coupling partner for introducing the furan-3-yl moiety into complex molecules. nih.govnih.gov It allows for more consistent results in Suzuki-Miyaura cross-coupling reactions, even under demanding conditions, and often provides superior yields compared to using the analogous boronic acid. nih.gov This reliability is crucial for the synthesis of complex heterobiaryls, where one or both coupling partners are heterocyclic. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name potassium;trifluoro(furan-3-yl)boranuide nih.gov
Molecular Formula C₄H₃BF₃KO nih.govsigmaaldrich.com
Molecular Weight 173.97 g/mol nih.govsigmaaldrich.com
Form Solid sigmaaldrich.com
Melting Point 188-193 °C sigmaaldrich.com
SMILES [K+].FB-(F)c1ccoc1 sigmaaldrich.com
InChI Key QVTNSKLYIAKFKK-UHFFFAOYSA-N nih.govsigmaaldrich.com

Table 2: Comparison of Organoboron Reagent Classes

FeatureBoronic Acids / EstersPotassium OrganotrifluoroboratesSource(s)
Stability Moderate; susceptible to protodeboronation and polymerization.High; generally air- and moisture-stable crystalline solids. nsf.govresearchgate.netupenn.eduresearchgate.net
Handling Can require careful handling and storage to prevent decomposition.Easy to handle and can be stored on the bench for long periods. researchgate.netupenn.eduresearchgate.net
Reactivity in Coupling Directly active in the catalytic cycle.Act as a stable reservoir; hydrolyze in situ to the active boronic acid. wikipedia.orgresearchgate.neted.ac.uk
Purity Can be difficult to purify and may contain anhydride (B1165640) impurities.Easily purified by recrystallization. nih.govnih.gov
Side Reactions More prone to competitive side reactions like homocoupling.Often suppresses side reactions, leading to cleaner product formation. nih.gov

Properties

IUPAC Name

potassium;trifluoro(furan-3-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BF3O.K/c6-5(7,8)4-1-2-9-3-4;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTNSKLYIAKFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=COC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561328-68-5
Record name Borate(1-), trifluoro-3-furanyl-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561328-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Ii. Synthetic Methodologies for Potassium Furan 3 Yl Trifluoroboranuide

Direct Synthesis from Furan-3-yl Boronic Acid Precursors

The most straightforward method for preparing potassium (furan-3-yl)trifluoroborate involves the direct conversion of the corresponding boronic acid.

A widely adopted and facile method for the synthesis of potassium organotrifluoroborates involves the reaction of organoboronic acids with potassium bifluoride (KHF₂). nih.gov This transformation is valued for its operational simplicity and the use of inexpensive and readily available reagents. nih.gov The general reaction sees the boronic acid treated with KHF₂, which effectively converts it into the more stable trifluoroborate salt. nih.govresearchgate.net These resulting potassium organotrifluoroborate salts are typically crystalline solids that exhibit enhanced stability towards air and moisture compared to their boronic acid counterparts, allowing for long-term storage without special precautions. researchgate.netorgsyn.org The reaction is generally carried out in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, often at room temperature or with gentle cooling. orgsyn.org

The basic transformation can be represented by the following equation: R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + KF + 2 H₂O

This method has been successfully applied to a wide range of aryl and heteroaryl boronic acids, providing a convenient route to their corresponding trifluoroborate salts. nih.govorganic-chemistry.org

While the general procedure for trifluoroborate formation is robust, optimization for specific substrates like furan-3-yl boronic acid is crucial for maximizing yield and purity. Key parameters for optimization include the stoichiometry of KHF₂, solvent system, reaction temperature, and reaction time. For many aryltrifluoroborates, using approximately 3 to 4 equivalents of KHF₂ ensures complete conversion of the boronic acid. orgsyn.org The reaction is often performed in a methanol-water solvent system, which facilitates the dissolution of both the boronic acid and the potassium bifluoride. orgsyn.org

Monitoring the reaction progress is often achieved using ¹¹B-NMR spectroscopy, where the disappearance of the boronic acid signal and the appearance of the trifluoroborate signal indicate the completion of the reaction. orgsyn.org Isolation of the product typically involves removal of the solvent and washing the resulting solid with a suitable organic solvent to remove any unreacted starting material and byproducts. orgsyn.org

Table 1: General Reaction Conditions for Trifluoroborate Salt Formation

ParameterConditionRationale
Reagent Potassium Bifluoride (KHF₂)Inexpensive and effective fluorinating agent.
Equivalents 3-4Ensures complete conversion of the boronic acid.
Solvent Methanol/WaterGood solubility for both reactants.
Temperature 0°C to Room TemperatureMild conditions are generally sufficient.
Monitoring ¹¹B-NMR SpectroscopyTracks the conversion of boronic acid to trifluoroborate.

Indirect Synthetic Approaches and Precursor Functionalization

Potassium (furan-3-yl)trifluoroborate can be synthesized from furan-3-yl boronate esters. This is a common strategy, particularly when the boronate ester is prepared via a metal-catalyzed borylation reaction. organic-chemistry.org The conversion involves the displacement of the diol group from the boronate ester by fluoride (B91410) ions from KHF₂. organic-chemistry.org This method is advantageous as boronate esters, such as pinacol (B44631) esters, are often stable and easily purified intermediates.

The general transformation is as follows: R-B(OR')₂ + KHF₂ → K[R-BF₃] + 2 HOR'

This conversion is typically carried out under conditions similar to those used for boronic acids, often in a solvent like methanol. organic-chemistry.org This two-step sequence, involving the initial formation of a boronate ester followed by its conversion to the trifluoroborate salt, provides a versatile and widely applicable route to these valuable reagents. organic-chemistry.org

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-boron bonds, providing access to furan-3-yl boronate precursors from readily available furan-3-yl halides (e.g., bromides, chlorides) or pseudo-halides (e.g., triflates). rsc.orgacsgcipr.orgpolyu.edu.hk Palladium and nickel catalysts are commonly employed for these transformations, often in the presence of a suitable boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron. organic-chemistry.orgrsc.orgresearchgate.net

The choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields and functional group tolerance. rsc.orgresearchgate.net For instance, palladium-catalyzed Miyaura borylation of aryl halides is a well-established method that can be applied to furan-containing substrates. acsgcipr.org Similarly, nickel catalysis has emerged as a cost-effective alternative for the borylation of a broad range of aryl and heteroaryl halides. organic-chemistry.orgrsc.org Once the furan-3-yl boronate ester is formed, it can be readily converted to the potassium (furan-3-yl)trifluoroborate salt as described in the previous section. organic-chemistry.org

Table 2: Research Findings in Metal-Catalyzed Borylation

Catalyst SystemSubstrateBoron SourceKey Findings
Palladium complexesAryl/Heteroaryl Halides & TriflatesBis(pinacolato)diboronWidely applicable, good functional group tolerance. acsgcipr.orgresearchgate.net
Nickel complexesAryl/Heteroaryl Halides & PseudohalidesTetrahydroxydiboronCost-effective alternative to palladium, applicable to a broad range of substrates at room temperature. organic-chemistry.org
Iridium complexesArenesBis(pinacolato)diboronAllows for direct C-H borylation, followed by conversion to the trifluoroborate. organic-chemistry.org

Synthetic Considerations in the Preparation of Furan-3-yl Trifluoroborate Compounds

Several factors must be considered during the synthesis of potassium (furan-3-yl)trifluoroborate to ensure a successful outcome. The stability of the furan (B31954) ring under the reaction conditions is a key consideration. Furans can be sensitive to strong acids and certain reaction conditions, which may lead to ring-opening or polymerization. uop.edu.pkpharmaguideline.com Therefore, mild reaction conditions are generally preferred.

The purity of the starting materials, particularly the furan-3-yl boronic acid or its precursor, is crucial as impurities can affect the yield and purity of the final product. Purification of the final trifluoroborate salt is often achieved by recrystallization or washing with appropriate solvents to remove any remaining inorganic salts or organic byproducts. orgsyn.org The anhydrous nature of the final product is also important, and procedures may include steps to rigorously remove water. orgsyn.org

Scalability and Process Development for Chemical Synthesis

Scaling the synthesis of potassium organotrifluoroborates from laboratory benchtop to industrial production requires careful consideration of several process parameters to ensure safety, efficiency, and robustness. Research into related compounds provides a framework for the large-scale production of Potassium (furan-3-yl)trifluoroboranuide.

A key development in scalable synthesis was the move away from hazardous reagents like hydrofluoric acid. orgsyn.org Modern methods that use potassium hydrogen fluoride (KHF₂) are common, but even this reagent can slowly release HF in aqueous solutions, leading to the etching of standard glassware over time. orgsyn.org For large-scale synthesis, this issue can be mitigated by using polymer-based reaction vessels, such as Nalgene® bottles, which are resistant to etching. orgsyn.org

Process development studies on analogous compounds have identified critical parameters that influence yield and robustness. For instance, the pH of the reaction medium is a crucial factor. researchgate.net The choice of acid used in the process can also have a significant impact; in one case, replacing tartaric acid with citric acid resulted in improved process robustness, enabling a scale-up to over 10 kilograms. researchgate.net Vigilant temperature control is also paramount, particularly during the addition of reagents, as the formation of the trifluoroborate salt can be exothermic. orgsyn.orgresearchgate.net

The general procedure involves dissolving the starting boronic acid (furan-3-ylboronic acid) in a solvent like methanol before adding an aqueous solution of KHF₂. orgsyn.org On a large scale, managing the resulting thick slurry and ensuring efficient mixing are critical for the reaction to go to completion. The operational simplicity of the reaction, often performed open to the air, is a significant advantage for process development. orgsyn.orgorgsyn.org

Table 1: Key Parameters for Scalable Synthesis of Potassium Organotrifluoroborates

Parameter Consideration for Scale-Up Rationale
Reagent Use of KHF₂ instead of aqueous HF Avoids handling highly corrosive and hazardous HF; KHF₂ is a more manageable solid. orgsyn.orgorgsyn.org
Reaction Vessel Use of polymer (e.g., Nalgene®) containers Prevents etching of the vessel from the slow release of HF by KHF₂ in solution. orgsyn.org
pH Control Optimization and control of reaction medium pH Identified as a critical process parameter for improving yield and robustness. researchgate.net
Temperature Strict monitoring and control during reagent addition The reaction can be exothermic, and temperature control is vital for safety and consistency. orgsyn.orgresearchgate.net
Mixing Use of mechanical stirrers capable of handling slurries Ensures homogeneity in the thick slurry that often forms, promoting complete reaction. orgsyn.org

| Work-up | Simple filtration and washing | The solid product can be easily isolated without complex extraction procedures. orgsyn.org |

Purity Assessment and Isolation Techniques for Organotrifluoroborate Salts

The isolation and purification of potassium organotrifluoroborate salts are generally straightforward due to their crystalline nature and stability. pitt.edu Following the reaction, the crude product is typically isolated by simple filtration, where the solid trifluoroborate salt is separated from the reaction solvent. orgsyn.org The collected solid is then washed with a suitable solvent, such as cold water or acetone (B3395972), to remove residual starting materials and inorganic salts. orgsyn.org

For higher purity, several techniques can be employed. Recrystallization is a common and effective method. pitt.edu Solvents for recrystallization are chosen based on the specific organotrifluoroborate, with common systems including acetonitrile, acetone/diethyl ether, or water/tetrahydrofuran (B95107). orgsyn.orgpitt.edu An alternative and highly efficient purification method is continuous Soxhlet extraction, often using acetone or acetonitrile. orgsyn.orgnih.govacs.org Following extraction, the pure product can be precipitated from the concentrated solvent, often by the addition of a less polar co-solvent like hexane. acs.org

The assessment of purity relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are all used to confirm the structure and identify impurities. orgsyn.orgacs.org High-Resolution Mass Spectrometry (HRMS) provides an accurate mass determination, confirming the elemental composition of the anion. acs.orgnih.gov

Table 2: Isolation and Purification Techniques for Potassium Organotrifluoroborates

Technique Description Common Solvents/Conditions
Filtration The crude solid product is collected from the reaction mixture using a Büchner funnel. orgsyn.org N/A
Recrystallization The crude material is dissolved in a hot solvent and allowed to cool, forming pure crystals. pitt.edu Acetonitrile, Acetone/Diethyl ether, Water/THF. orgsyn.orgpitt.edu
Soxhlet Extraction Continuous extraction of the crude solid with a solvent to isolate the product from non-soluble impurities. acs.org Acetone, Acetonitrile. orgsyn.orgacs.org

| Precipitation | The purified product is crashed out of solution by adding an anti-solvent. acs.org | Acetone/Hexane. acs.org |

Table 3: Analytical Methods for Purity Assessment

Method Information Provided
¹H and ¹³C NMR Confirms the structure of the organic (furan-3-yl) portion of the molecule and detects organic impurities. orgsyn.orgacs.org
¹⁹F NMR Confirms the presence of the BF₃ group and can detect fluorine-containing impurities. acs.org
¹¹B NMR Characterizes the boron center and helps distinguish between tri- and tetracoordinate boron species. orgsyn.org
HRMS (ESI) Provides exact mass measurement to confirm the molecular formula of the organotrifluoroborate anion. acs.orgnih.gov
Melting Point A sharp melting point range can be an indicator of high purity. acs.org

| Infrared (IR) Spectroscopy | Identifies characteristic functional group vibrations within the molecule. acs.org |

Iii. Fundamental Reactivity and Chemical Transformations of Potassium Furan 3 Yl Trifluoroboranuide

Nucleophilic Character of the Furan-3-yl-Boron Moiety

The furan-3-yl group attached to the boron atom in potassium (furan-3-yl)trifluoroboranuide possesses significant nucleophilic character. This property is harnessed in a variety of carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions.

This compound readily engages in reactions with a range of electrophiles, primarily through transition-metal catalysis. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, where the furan-3-yl moiety is transferred to an electrophilic partner, typically an aryl or heteroaryl halide. nih.govorganic-chemistry.org The reaction is tolerant of a wide array of functional groups on both the trifluoroborate and the electrophile, including esters, ketones, nitriles, and nitro groups. nih.gov

The general conditions for these couplings often involve a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-catalyst like [PdCl₂(AtaPhos)₂], a suitable phosphine (B1218219) ligand (e.g., SPhos, RuPhos, or XPhos), and a base (e.g., cesium carbonate or potassium carbonate) in a mixed solvent system, often containing water. nih.govorganic-chemistry.org

Catalyst SystemBaseSolventElectrophile TypeYieldReference
Pd(OAc)₂ / SPhos or XPhosK₂CO₃Toluene / H₂OAryl/Hetaryl ChloridesGood to Excellent organic-chemistry.org
Pd(OAc)₂ / RuPhosCs₂CO₃CPME / H₂OAryl ChloridesModerate to Excellent nih.gov
PdCl₂(AtaPhos)₂Cs₂CO₃Toluene / H₂OAryl/Heteroaryl HalidesGood nih.gov

Beyond cross-coupling reactions, the nucleophilic nature of the furan-3-yl group can be inferred from the reactivity of analogous organotrifluoroborates. For instance, potassium allyltrifluoroborate reacts with aldehydes in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), or a phase-transfer catalyst like 18-crown-6 (B118740) in aqueous media to afford homoallylic alcohols. nih.govresearchgate.net This suggests that under appropriate activation, this compound could potentially react with carbonyl electrophiles.

The Suzuki-Miyaura cross-coupling reaction of this compound and its analogs provides a broad scope for the formation of carbon-carbon bonds. This methodology is not limited to simple aryl and heteroaryl halides but can be extended to more complex and functionalized electrophiles. The reaction has been successfully applied to the synthesis of biaryl and heterobiaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.govorganic-chemistry.org

The versatility of organotrifluoroborates in C-C bond formation is further highlighted by their participation in couplings with a variety of electrophilic partners beyond aryl halides, including vinyl halides and triflates. nih.gov For example, potassium vinyltrifluoroborate has been shown to couple efficiently with a range of aryl and heteroaryl electrophiles. nih.gov This broad applicability underscores the potential of this compound as a building block for the synthesis of complex organic molecules.

Oxidative Transformations of the Furan-3-yl-Trifluoroboranuide

The carbon-boron bond in this compound can be readily converted into a carbon-oxygen bond through oxidative transformations. These reactions provide a valuable route to furan-3-ols and their derivatives.

A highly efficient and mild method for the oxidation of organotrifluoroborates utilizes Oxone (potassium peroxymonosulfate) as a stoichiometric oxidant. nih.govnih.gov This method is notable for its rapid reaction times, typically completing within minutes at room temperature, and its tolerance of a wide range of functional groups. nih.gov The reaction is generally carried out in a mixture of acetone (B3395972) and water. nih.gov

For instance, the oxidation of various aryl- and heteroaryltrifluoroborates, including a dibenzo[b,d]furan-4-yltrifluoroborate, with Oxone proceeds in excellent yields to afford the corresponding phenols. nih.gov This transformation is compatible with sensitive functionalities such as aldehydes, esters, nitriles, and nitro groups, which remain unaffected under the reaction conditions. nih.gov The proposed mechanism involves the attack of the peroxymonosulfate (B1194676) anion on the boron atom, followed by rearrangement to form the hydroxylated product. youtube.com

SubstrateOxidantSolventProductYieldReference
Potassium naphthalen-1-yltrifluoroborateOxoneAcetone/H₂ONaphthalen-1-ol99% nih.gov
Potassium 3-nitrophenyltrifluoroborateOxoneAcetone/H₂O3-Nitrophenol98% nih.gov
Potassium dibenzo[b,d]furan-4-yltrifluoroborateOxoneAcetone/H₂ODibenzo[b,d]furan-4-ol97% nih.gov

An important feature of the Oxone-mediated oxidation is its selectivity. In cases where the organotrifluoroborate contains additional sites of unsaturation, such as double or triple bonds, the oxidation can often be performed selectively at the carbon-boron bond, leaving the other unsaturated moieties intact.

A study on the oxidation of potassium (Z)-(4-(4-cyanobut-1-en-1-yl)phenyl)trifluoroborate with Oxone demonstrated that the carbon-boron bond was selectively oxidized to a hydroxyl group, affording the corresponding phenol (B47542) in excellent yield without affecting the double bond or the nitrile group. nih.gov This high degree of chemoselectivity suggests that a similar selective oxidation would be feasible for an unsaturated this compound, for example, one bearing an alkenyl or alkynyl substituent on the furan (B31954) ring. This would provide a direct route to functionalized, unsaturated furan-3-ols.

Halodeboronation and Other Functional Group Interconversions

The trifluoroborate group in this compound can be replaced by a halogen atom through a process known as halodeboronation. This transformation provides a valuable method for the synthesis of 3-halofurans, which are important synthetic intermediates.

The halodeboronation of potassium aryltrifluoroborates can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a catalytic amount of a base. Similarly, iodination can be effected with molecular iodine and a suitable base. These reactions are generally high-yielding and proceed under mild conditions.

A study on pyrimidin-6-yl trifluoroborate salts, which are structurally related to heteroaryltrifluoroborates, demonstrated their successful halodeboronation, further highlighting the general applicability of this transformation.

Hydrolytic Behavior and In Situ Activation Mechanisms

The utility of this compound in cross-coupling reactions is intrinsically linked to its hydrolytic stability and the mechanisms by which it is activated in situ. Unlike the more reactive boronic acids, organotrifluoroborates such as the furan-3-yl derivative serve as stable precursors that can be converted to the active boronic acid under specific reaction conditions. This controlled release is a key advantage in minimizing undesirable side reactions. researchgate.netnih.gov

Research into the hydrolysis of potassium organotrifluoroborates (RBF₃K) has revealed that the nature of the organic substituent (R) plays a crucial role in determining the rate and mechanism of this transformation. researchgate.neted.ac.uk For this compound, the furyl moiety places it within a class of organotrifluoroborates that exhibit slow hydrolysis under basic conditions typical for Suzuki-Miyaura coupling. researchgate.netnih.goved.ac.uk

The rate of hydrolysis is significantly influenced by the pH of the reaction medium. In a biphasic system, such as tetrahydrofuran (B95107) (THF) and water with a base like cesium carbonate, the bulk of the medium can become less basic, allowing for the acid-catalyzed hydrolysis to proceed. researchgate.neted.ac.uk The physical characteristics of the reaction setup, including the shape of the reaction vessel, its material (glass can act as a fluorophile), and the stirring rate, can have a profound impact on the hydrolysis profile by affecting phase mixing and the localized pH. researchgate.netchemrxiv.org

The requirement for acid-catalyzed hydrolysis underpins the "slow release" strategy for generating furan-3-ylboronic acid in situ. By carefully controlling the reaction conditions, the rate of hydrolysis of this compound can be matched with the rate of the catalytic turnover in the cross-coupling cycle. researchgate.netnih.gov This controlled release maintains a low steady-state concentration of the highly reactive boronic acid, which in turn minimizes common side reactions such as oxidative homocoupling and protodeboronation. researchgate.netnih.gov

The classification of organotrifluoroborate hydrolysis rates allows for a predictive understanding of their behavior in cross-coupling reactions. This compound falls into the category of "slow" hydrolyzing reagents, which is advantageous for achieving high-yield and clean cross-coupling reactions. researchgate.neted.ac.uk In contrast, organotrifluoroborates with substituents like isopropyl or β-styryl undergo rapid, direct hydrolysis, while those with alkynyl or nitrophenyl groups hydrolyze extremely slowly. researchgate.neted.ac.uk

The following table provides a qualitative comparison of hydrolysis rates for different classes of potassium organotrifluoroborates under typical Suzuki-Miyaura conditions.

R-Group in RBF₃KHydrolysis Rate ClassificationPredominant Hydrolysis Mechanism
Isopropyl, β-Styryl, AnisylFastDirect
Furyl , Naphthyl, p-F-phenylSlowAcid-Catalyzed
Alkynyl, NitrophenylVery SlowExtremely Slow Hydrolysis

This table is a qualitative representation based on findings for classes of organotrifluoroborates. researchgate.neted.ac.uk

In a different approach to hydrolysis, silica (B1680970) gel in water has been shown to be an effective, mild, and efficient method for converting a broad range of organotrifluoroborates to their corresponding boronic acids. uvic.ca This method also demonstrates the influence of the electronic properties of the organic substituent on the hydrolysis rate, with electron-rich substrates generally hydrolyzing faster. uvic.ca For heteroaryltrifluoroborates, the position of the trifluoroborate group can also significantly affect the hydrolysis time. For instance, under silica gel-mediated conditions, thiophene-2-yltrifluoroborate converts to its boronic acid significantly faster than thiophene-3-yltrifluoroborate. uvic.ca While specific data for furan-3-yltrifluoroborate under these exact conditions is not available, these findings suggest that the isomeric position of the trifluoroborate group on the furan ring likely influences its hydrolysis rate as well.

Iv. Mechanistic Elucidation of Reactions Involving Potassium Furan 3 Yl Trifluoroboranuide

Detailed Mechanistic Pathways in Transition-Metal-Catalyzed Cross-Coupling Reactions

Potassium (furan-3-yl)trifluoroboranuide is a prominent reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While often depicted as a direct participant, its role is more nuanced, typically involving a series of prerequisite and intermediate steps that define the catalytic cycle's efficiency and outcome.

A pivotal aspect of using potassium organotrifluoroborates in Suzuki-Miyaura coupling is their function as stable precursors to the more reactive boronic acids. acs.orgnih.gov The tetracoordinate boron center in the trifluoroborate anion renders it relatively inert to the oxidative side reactions that can plague boronic acids, such as protodeboronation and homocoupling. acs.orgnih.gov Consequently, the controlled, slow release of the corresponding boronic acid, furan-3-ylboronic acid, through in situ hydrolysis is a key strategy for maintaining a low, steady concentration of the active boron species throughout the reaction. acs.org

The rate of this hydrolysis is a critical parameter. It must be carefully balanced with the rate of the catalytic turnover to prevent the accumulation of the boronic acid, which would negate the benefits of using the trifluoroborate salt. acs.org Research has shown that the hydrolysis of organotrifluoroborates is complex and substrate-dependent. For this compound, the electronic nature of the furan (B31954) ring plays a significant role. Studies on various aryl- and heteroaryltrifluoroborates revealed that reagents with moieties like furan require acid catalysis for efficient hydrolysis, even under the basic conditions typical of Suzuki-Miyaura coupling. acs.org This "acid–base paradox" ensures a slow hydrolysis rate, making it an ideal candidate for the slow-release strategy. acs.org

The mechanism of hydrolysis proceeds through the sequential substitution of fluoride (B91410) ions with hydroxide (B78521) or water, ultimately yielding the boronic acid. The process can be influenced by several factors, including solvent composition, the nature of the base, and even physical parameters like the stirring rate and reaction vessel shape, which can affect phase separation in biphasic systems. acs.org

Table 1: Hydrolysis Characteristics of Selected Organotrifluoroborates in Suzuki-Miyaura Conditions
R Group in R-BF₃KTypical Hydrolysis RateHydrolysis ProfileReference
FurylSlowRequires acid catalysis for efficient hydrolysis. acs.org
β-StyrylFastUndergoes efficient "direct" hydrolysis. acs.org
AnisylFastUndergoes efficient "direct" hydrolysis. acs.org
NitrophenylVery SlowHydrolyzes extremely slowly under typical conditions. acs.org
VinylFastRapidly hydrolyzed due to high hydrophilicity and partitioning into the aqueous phase. acs.org

Transmetalation is the kinetically significant step in the Suzuki-Miyaura cycle where the organic moiety is transferred from the boron atom to the palladium center. nih.govyoutube.com For decades, the precise nature of the active species involved in this transfer was a subject of debate. researchgate.net Two primary mechanistic pathways have been proposed and are now generally accepted to operate, often concurrently. nih.govacs.org

The Boronate Pathway: In this mechanism, the furan-3-ylboronic acid (generated from the hydrolysis of the trifluoroborate) reacts with a base (e.g., hydroxide) to form an anionic tetracoordinate "boronate" species, [furan-3-yl-B(OH)₃]⁻. This activated boronate then reacts with the oxidative addition complex (e.g., LₙPd(Ar)X) to transfer the furan-3-yl group to the palladium, displacing the halide (X). researchgate.netacs.org

The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium complex first, displacing the halide ligand to form a palladium-hydroxo complex (LₙPd(Ar)OH). This species then reacts with the neutral furan-3-ylboronic acid. acs.org

Kinetic and computational studies suggest that for many systems, the pathway involving the reaction of a palladium-hydroxo complex with the neutral boronic acid is kinetically more favorable. acs.org Therefore, after the initial hydrolysis of this compound, the resulting furan-3-ylboronic acid is poised to engage in the catalytic cycle primarily via the oxo-palladium pathway, although the boronate pathway can also contribute depending on the specific reaction conditions, ligands, and base employed. researchgate.netacs.org The transmetalation step culminates in the formation of a diorganopalladium(II) complex, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. youtube.com

The ligands coordinated to the palladium center exert profound control over every step of the catalytic cycle, influencing reaction rates, catalyst stability, and selectivity. In the context of cross-coupling with this compound, the choice of ligand is critical. The emergence of sterically hindered and electron-rich phosphines (e.g., Buchwald phosphines) and N-heterocyclic carbenes (NHCs) has revolutionized Suzuki-Miyaura couplings, enabling the use of otherwise challenging substrates. nih.gov

These advanced ligands influence the mechanism in several ways:

Promotion of Oxidative Addition: Electron-rich ligands enhance the electron density on the Pd(0) center, facilitating its oxidative addition to the organic halide partner.

Stabilization of Catalytic Species: Bulky ligands promote the formation of monoligated, coordinatively unsaturated L₁Pd(0) species, which are often the most active in the oxidative addition step. nih.gov

Acceleration of Reductive Elimination: The steric bulk of the ligands can also accelerate the final reductive elimination step to release the product and turn over the catalyst.

Control of Chemoselectivity: In substrates with multiple reactive sites, the ligand can dictate which site undergoes reaction. This control arises from the steric and electronic profile of the ligand influencing the approach of the substrate to the metal center. While furan itself presents potential coordination sites, appropriately chosen ligands can ensure that the desired C-C bond formation occurs with high fidelity.

The synergy between modern, sophisticated ligands and the robust nature of organotrifluoroborates like this compound provides a powerful and versatile platform for complex molecule synthesis. nih.gov

Radical Pathways and Photoredox Catalysis

Beyond two-electron, polar mechanisms, organotrifluoroborates are excellent precursors for generating radical species under mild conditions, most notably through photoredox catalysis. nih.gov This approach opens up reaction pathways that are complementary to traditional transition-metal catalysis.

The generation of a furan-3-yl radical from this compound can be achieved via a single-electron transfer (SET) process. sciforum.netnih.gov In a typical photoredox cycle, a photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state (PC*). This excited state is a potent oxidant capable of abstracting an electron from the electron-rich trifluoroborate anion. nih.govsciforum.net

The single-electron oxidation of the [furan-3-yl-BF₃]⁻ anion results in a highly unstable [furan-3-yl-BF₃]• radical. This intermediate rapidly undergoes fragmentation, cleaving the boron-carbon bond to release a carbon-centered furan-3-yl radical and boron trifluoride (BF₃). acs.org

Mechanism of Radical Generation:

Photoexcitation: PC + hν → PC*

Single-Electron Transfer (SET): PC* + [furan-3-yl-BF₃]⁻ → [PC]⁻ + [furan-3-yl-BF₃]•

Fragmentation: [furan-3-yl-BF₃]• → furan-3-yl• + BF₃

Catalyst Regeneration: The reduced photocatalyst [PC]⁻ is then oxidized back to its ground state by a sacrificial electron acceptor or by participating in a subsequent productive redox event in the reaction, thus closing the catalytic loop.

This method provides a mild and efficient route to generate furan-centered radicals that can participate in a wide array of synthetic transformations not readily accessible through polar pathways. nih.govnih.gov

Table 2: Key Steps in Photoredox-Mediated Radical Generation from Organotrifluoroborates
StepProcessDescriptionReference
1PhotoexcitationA photocatalyst absorbs light, transitioning to a high-energy excited state (PC). researchgate.net
2Oxidative QuenchingThe excited photocatalyst (PC) oxidizes the organotrifluoroborate anion via Single-Electron Transfer (SET). nih.gov
3Radical FormationThe resulting unstable organotrifluoroborate radical fragments, cleaving the C-B bond to yield a carbon-centered radical and BF₃. acs.org
4Catalyst TurnoverThe reduced photocatalyst is re-oxidized to its ground state to complete the catalytic cycle. researchgate.net

A particularly powerful strategy in modern synthesis is the merging of radical and polar reaction steps within a single transformation, known as a radical/polar crossover. nih.gov This approach leverages the distinct reactivity of both intermediates to construct complex molecular architectures efficiently. nih.govrsc.org this compound is well-suited for such processes.

A representative radical/polar crossover mechanism might involve the following sequence:

Radical Generation: A furan-3-yl radical is generated via photoredox catalysis as described above.

Radical Addition: This nucleophilic radical adds to an electron-deficient π-system, such as a Michael acceptor or an imine, forming a new C-C bond and a new radical intermediate.

Radical-Polar Crossover Event: This new radical intermediate is then converted into a charged (polar) species. This key step can occur through a second SET event, where the radical is either oxidized to a cation or reduced to an anion by the photocatalyst or another redox-active species in the mixture.

Ionic Trapping: The resulting carbocation or carbanion is then trapped by a nucleophile or electrophile, respectively, to form the final product.

This mechanistic paradigm bridges the gap between traditional two-electron polar chemistry and single-electron radical pathways. nih.gov For instance, a furan-3-yl radical could add to an enone; the resulting enolate radical could then be reduced by the photocatalyst to form an enolate anion (a polar species), which can then be trapped by an electrophile. This type of photoinduced radical/polar crossover allows for the 1,2-dicarbofunctionalization of alkenes using organotrifluoroborate nucleophiles, a transformation that is challenging to achieve through conventional means. acs.org

Investigation of Intermediates and Transition States in Photoinduced Transformations

Photoinduced reactions involving organotrifluoroborates, including this compound, represent a burgeoning field in synthetic chemistry. These transformations, often facilitated by photoredox catalysis, proceed through a series of transient intermediates and transition states that are challenging to detect experimentally but are key to understanding the reaction mechanism.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. asynt.com In the context of potassium organotrifluoroborates, this process typically involves the single-electron oxidation of the trifluoroborate salt. asynt.com While specific studies on the photoinduced transformations of this compound are not extensively documented in the reviewed literature, the general mechanism for aryltrifluoroborates can be extrapolated.

The process is often initiated by the excitation of a photocatalyst (PC) with visible light, leading to an excited state (PC*). This excited photocatalyst is a potent oxidant capable of accepting an electron from the trifluoroborate salt. The electron transfer from the [ArBF₃]K⁺ to the excited photocatalyst generates an aryl radical (Ar•) and the reduced form of the photocatalyst. This radical intermediate is highly reactive and can participate in various bond-forming reactions.

The formation of an "ate" complex between a boronic acid derivative and a Lewis base can be crucial for facilitating the single-electron reduction of otherwise unreactive species. kyoto-u.ac.jp In the case of this compound, the interaction with the solvent or other Lewis basic species in the reaction mixture could influence its redox potential and subsequent reactivity. Luminescence-quenching experiments are a common technique to identify which species in a reaction mixture interact with the excited state of the photocatalyst. kyoto-u.ac.jp

The following table illustrates the potential key species involved in the photoinduced transformation of this compound based on established mechanisms for related boronic acid derivatives. asynt.comkyoto-u.ac.jp

Species Role in Photoinduced Transformation Method of Generation/Observation
Photocatalyst (e.g., Iridium or Acridium-based)Absorbs visible light and initiates electron transfer. asynt.comIntroduced as a catalyst.
Excited Photocatalyst (PC*)Acts as a single-electron oxidant. asynt.comGenerated by light absorption.
Furan-3-yl radicalKey reactive intermediate for C-C or C-heteroatom bond formation.Formed via single-electron oxidation of the trifluoroborate. asynt.com
Reduced Photocatalyst (PC⁻•)Participates in the catalytic cycle to regenerate the ground state photocatalyst.Formed after electron transfer from the trifluoroborate.
Transition StateThe highest energy point along the reaction coordinate for radical addition or other elementary steps.Characterized through computational modeling.

It is important to note that the specific intermediates and transition states will be highly dependent on the reaction partner and the conditions employed. Further dedicated studies on this compound are necessary to fully elucidate the intricacies of its photoinduced transformations.

Computational Chemistry and Theoretical Studies on Furan-3-yl-Trifluoroboranuide Reactivity

Computational chemistry provides a powerful lens through which the reactivity of molecules like this compound can be understood at a molecular level. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer invaluable insights into reaction pathways, transition states, and the electronic properties that govern reactivity.

Modeling of Transition States and Intermediate Structures for Reactivity Prediction

The prediction of chemical reactivity is a major goal of computational chemistry. By modeling the structures and energies of transition states and intermediates, it is possible to gain a predictive understanding of how a molecule will behave under different reaction conditions.

For this compound, the modeling of transition states is particularly important for understanding the selectivity of its reactions. For example, in a cross-coupling reaction, the relative energies of the transition states for the formation of different regioisomers would determine the product distribution.

DFT studies have been instrumental in elucidating the mechanisms of complex reactions by identifying key transition states. For example, in the study of cycloaddition reactions of dienylfurans, DFT calculations were able to explain the observed product distribution by comparing the activation energies of different possible pathways. pku.edu.cn

The reactivity of furan derivatives is influenced by the electronic nature of the furan ring. Computational analyses can quantify properties such as the nucleophilicity of the carbon atoms in the ring, which in turn determines the regioselectivity of electrophilic aromatic substitution reactions. nih.gov The presence of the trifluoroborate group will significantly modulate the electronic properties of the furan ring in this compound.

The insights gained from modeling transition states and intermediates can be used to:

Predict the most likely products of a reaction.

Understand the origin of stereoselectivity and regioselectivity.

Design new catalysts or reaction conditions to favor a desired outcome.

Explain unexpected experimental observations.

While specific computational studies on the reactivity of this compound are not widely available in the current literature, the established methodologies of computational chemistry offer a clear path forward for future investigations into the rich and complex chemistry of this compound.

V. Advanced Applications of Potassium Furan 3 Yl Trifluoroboranuide in Synthetic Organic Chemistry

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides the most powerful and efficient means of utilizing potassium (furan-3-yl)trifluoroboranuide for the construction of carbon-carbon and carbon-heteroatom bonds. The compound serves as a robust nucleophilic partner in a variety of transformations, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds. Potassium organotrifluoroborates, including the furan-3-yl variant, have gained significant traction as coupling partners in these reactions. nih.gov Their tetracoordinate boron center renders them as air- and moisture-stable crystalline solids, which can be stored indefinitely without special precautions. acs.org This stability is a marked advantage over their corresponding boronic acids, which are often prone to protodeboronation, a process that cleaves the carbon-boron bond and reduces reaction efficiency. nih.gov Consequently, near-stoichiometric amounts of the trifluoroborate salt can be used, improving atom economy. nih.govacs.org

The general applicability of potassium heteroaryltrifluoroborates in Suzuki-Miyaura couplings has been extensively demonstrated, providing a facile method for installing heterocyclic motifs onto various organic frameworks. figshare.com While much of the foundational work has focused on the more accessible furan-2-yl isomer, the principles and catalytic systems are often transferable to the furan-3-yl analogue.

The Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates is compatible with a wide array of aryl and heteroaryl electrophiles. Research has shown that both electron-rich and electron-poor aryl bromides and chlorides can serve as effective coupling partners. organic-chemistry.org The reaction generally tolerates a variety of sensitive functional groups, including nitriles, ketones, esters, and nitro groups. organic-chemistry.org

While specific, comprehensive studies on the substrate scope of this compound are limited, extensive work on the related furan-2-yl isomer provides significant insight. For example, potassium (furan-2-yl)trifluoroborate has been shown to couple efficiently with a diverse range of aryl bromides and chlorides. The table below, adapted from studies on the furan-2-yl isomer, illustrates the typical scope and efficiency of these reactions, which are expected to be similar for the furan-3-yl derivative.

ElectrophileCatalyst SystemYield (%)Reference
4-Bromobenzonitrile1% Pd(OAc)₂, 2% RuPhos, Na₂CO₃, EtOH, 85 °C94 nih.gov
4-Bromoanisole1% Pd(OAc)₂, 2% RuPhos, Na₂CO₃, EtOH, 85 °C91 nih.gov
1-Bromo-4-(trifluoromethyl)benzene1% Pd(OAc)₂, 2% RuPhos, Na₂CO₃, EtOH, 85 °C96 nih.gov
Methyl 4-bromobenzoate1% Pd(OAc)₂, 2% RuPhos, Na₂CO₃, EtOH, 85 °C98 nih.gov
4-Chlorobenzonitrile3% Pd(OAc)₂, 6% RuPhos, Na₂CO₃, EtOH, 85 °C85 acs.org
2-Chloropyridine3% Pd(OAc)₂, 6% RuPhos, Na₂CO₃, EtOH, 85 °C72 nih.gov

Limitations: A primary challenge in cross-coupling reactions arises when both partners are heterocycles, which can be demanding transformations. nih.gov Furthermore, the coupling of electron-deficient pyridinyltrifluoroborates has been noted to be challenging, sometimes requiring higher catalyst loadings and longer reaction times. nih.gov Similar difficulties may be encountered with particularly deactivated or sterically hindered electrophiles when using furan-3-yl trifluoroborate.

Palladium Catalysis: Palladium-based systems are the most prevalent and effective catalysts for the Suzuki-Miyaura coupling of organotrifluoroborates. A combination of a palladium(II) precatalyst, such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), with a suitable phosphine (B1218219) ligand is standard. nih.govorganic-chemistry.org For instance, a highly effective system for coupling heteroaryltrifluoroborates involves Pd(OAc)₂ with the RuPhos ligand in ethanol (B145695) with sodium carbonate as the base. nih.gov For more challenging couplings, such as those involving aryl chlorides or other heteroaromatics, increased catalyst loadings (e.g., 3 mol % Pd) may be necessary. nih.gov Another widely used catalyst is [PdCl₂(dppf)]·CH₂Cl₂, often employed with cesium carbonate (Cs₂CO₃) as the base in a THF/water solvent system. nih.gov

Copper Catalysis: While palladium is the dominant metal for Suzuki-Miyaura reactions, copper catalysis is the hallmark of other important cross-couplings like the Chan-Lam reaction for C-O and C-N bond formation. organic-chemistry.orgwikipedia.org The direct use of copper catalysts for preparative Suzuki-Miyaura C-C coupling with furan-3-yl trifluoroborate is not widely reported. However, theoretical studies have explored the mechanism of ligand-free copper-catalyzed Suzuki reactions, suggesting that substrate molecules may act as pseudo-ligands to facilitate the process. rsc.org In practice, copper is more frequently used to catalyze the borylation step to synthesize the organoboron reagents themselves or in ether-forming reactions as described in section 5.1.2. nih.gov

The choice of ligand is critical for achieving high efficiency and broad substrate scope in palladium-catalyzed couplings. The most successful ligands are typically sterically hindered, electron-rich monophosphines that promote the formation of highly active, monoligated palladium(0) catalytic species. nih.gov These ligands enhance the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.

For heteroaryltrifluoroborates, several classes of ligands have proven effective:

Buchwald Biaryl Phosphines: Ligands such as RuPhos and SPhos are exceptionally effective for coupling a wide variety of heteroaryltrifluoroborates, including furan (B31954) derivatives. nih.govnih.govresearchgate.net They exhibit high activity, allowing for low catalyst loadings and reactions at moderate temperatures.

Other Ligands: For specific applications, other ligands have been optimized. Plenio and Fleckstein reported the use of a specialized disulfonated dicyclohexylfluorenylphosphine ligand for the efficient coupling of furan-3-ylboronic acid with activated N-heteroaryl chlorides. nih.gov For the coupling of vinyl- and alkyltrifluoroborates, ligands such as triphenylphosphine (B44618) (PPh₃) and dppf (1,1'-bis(diphenylphosphino)ferrocene) have also been successfully employed. organic-chemistry.orgnih.gov

The combination of potassium heteroaryltrifluoroborates with these advanced, monocoordinated palladium catalyst systems is considered ideal for achieving challenging cross-coupling reactions with high yields. nih.gov

Beyond C-C bond formation, this compound can participate in C-O bond-forming reactions to synthesize aryl ethers. The primary method for this transformation is the Chan-Lam coupling (also known as the Chan-Evans-Lam coupling), which typically involves a copper catalyst. organic-chemistry.orgwikipedia.org This reaction couples an organoboron reagent with an alcohol or phenol (B47542). wikipedia.org

The Chan-Lam reaction offers several advantages, including the use of inexpensive copper catalysts (e.g., copper(II) acetate) and the ability to run the reaction in the open air, often at room temperature. organic-chemistry.orgwikipedia.org While traditionally performed with boronic acids, the methodology has been extended to organotrifluoroborate salts.

General Conditions for Chan-Lam Etherification
ComponentTypical Reagents/ConditionsReference
Boron ReagentAryl/Heteroaryl Boronic Acid or Trifluoroborate organic-chemistry.org, wikipedia.org
Oxygen SourceAlcohol, Phenol organic-chemistry.org, wikipedia.org
CatalystCu(OAc)₂ (catalytic or stoichiometric) organic-chemistry.org, nrochemistry.com
SolventDichloromethane (CH₂Cl₂), Toluene, or Methanol (B129727) (MeOH) organic-chemistry.org
AtmosphereAir (Oxygen is often a required oxidant) organic-chemistry.org, wikipedia.org

An alternative, metal-free approach involves a boron trifluoride etherate (BF₃·OEt₂)-promoted cross-coupling of organotrifluoroborates with mixed acetals to furnish dialkyl ethers under mild conditions. nih.gov This method has been shown to be effective for heteroaryltrifluoroborates, providing a predictable route to substituted ethers. nih.govorganic-chemistry.org

The Suzuki-Miyaura cross-coupling of aryl- or heteroaryl-boron reagents with C(sp³)-hybridized alkyl electrophiles (e.g., alkyl halides or triflates) is a significantly more challenging transformation than coupling with aryl halides. The primary difficulty is the propensity for the alkyl electrophile to undergo β-hydride elimination from the palladium intermediate at a rate competitive with or faster than the desired reductive elimination, leading to undesired alkene byproducts. nih.gov

Early reports using alkylboronic acids for this purpose often resulted in very low yields. nih.gov While the reverse reaction—the coupling of stable potassium alkyltrifluoroborates with aryl electrophiles—is well-established and highly efficient, nih.govresearchgate.net examples of coupling this compound with simple alkyl electrophiles are scarce in the literature.

Achieving this type of C(sp²)–C(sp³) bond formation often requires specialized catalytic systems that can accelerate reductive elimination over β-hydride elimination. These may include:

The use of specific, highly active palladium catalysts with tailored ligands.

Nickel-catalyzed systems, which can follow different mechanistic pathways.

Dual catalytic approaches, such as combining a transition metal catalyst with a photoredox catalyst, to generate alkyl radicals that participate in the coupling. rsc.org

Due to these challenges, the cross-coupling of this compound with unactivated alkyl electrophiles remains a developing area of research that requires significant optimization to become a general synthetic method.

Suzuki-Miyaura Coupling with Furan-3-yl Trifluoroborates

Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This compound is an excellent coupling partner in such reactions, offering a straightforward method for introducing the furan-3-yl moiety into complex structures.

The Petasis borono-Mannich (PBM) reaction is a powerful multi-component reaction that couples an amine, a carbonyl compound, and an organoboron reagent to generate substituted amines. wikipedia.orgnih.gov The reaction is prized for its operational simplicity, often proceeding under mild conditions without the need for anhydrous or inert atmospheres, and its tolerance of a wide array of functional groups. wikipedia.org While traditionally employing boronic acids, the use of organotrifluoroborate salts has expanded the reaction's scope. rsc.org

The reaction typically involves the condensation of an amine and a carbonyl to form an iminium ion intermediate. This electrophilic species is then intercepted by the nucleophilic organotrifluoroborate. The use of this compound allows for the direct synthesis of α-amino acids, allyl amines, and other highly functionalized amine derivatives containing a furan ring. wikipedia.orgnih.gov Studies have demonstrated that heteroaromatic trifluoroborate salts are effective participants in acid-promoted versions of this reaction, and furan-based boronic acids show good reactivity, suggesting the utility of furan-3-yl trifluoroborates in this context. nih.govrsc.org

Table 1: General Components of the Petasis Reaction

Component Role Example
Amine Nucleophile Secondary amines, anilines, amino acids nih.gov
Carbonyl Electrophile Aldehydes (e.g., glyoxylic acid), ketones wikipedia.orgnih.gov

The stability and predictable reactivity of this compound make it an ideal building block for one-pot, multi-step synthetic sequences. nih.gov Such strategies, where multiple distinct reaction steps are carried out in the same vessel without intermediate purification, significantly enhance synthetic efficiency by reducing waste and saving time. mdpi.comnih.gov

Potassium organotrifluoroborates are well-suited for sequential cross-coupling reactions. nih.gov For instance, a synthetic sequence could involve an initial Suzuki-Miyaura coupling using a different organoboron reagent, followed by the addition of this compound and a suitable catalyst to perform a second, distinct coupling event on the newly formed intermediate. nih.gov The bench-top stability of the trifluoroborate salt is a key advantage, allowing it to be added at the appropriate stage of the one-pot sequence without degradation. researchgate.net This approach enables the rapid assembly of complex molecules, such as substituted dienes or poly-aromatic systems, from simple precursors. nih.gov

Photoinduced and Metal-Free Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This compound can serve as a precursor to the furan-3-yl radical, participating in transformations that avoid the use of stoichiometric or toxic metal reagents.

The 1,2-dicarbofunctionalization of alkenes is a highly sought-after transformation that installs two new carbon-based groups across a double bond in a single step, rapidly increasing molecular complexity. nih.govrsc.org A recently developed photoinduced, redox-neutral method utilizes organotrifluoroborates as carbon-centered nucleophiles in conjunction with alkyl N-(acyloxy)phthalimide redox-active esters as radical progenitors. nih.govscispace.com

In this process, a photocatalyst absorbs light and initiates a radical/polar crossover mechanism. rsc.orgscispace.com An alkyl radical is generated, which adds to an alkene. The resulting radical is oxidized to a carbocation, which is then trapped by the organotrifluoroborate nucleophile. scispace.com this compound has been successfully employed in this reaction, coupling with various alkenes to provide 1,2-dicarbofunctionalized products in good yields. researchgate.net This method tolerates a broad array of functional groups and proceeds at room temperature, offering a significant advantage over many traditional transition-metal-catalyzed processes. researchgate.net

Table 2: Example of Photoinduced 1,2-Dicarbofunctionalization

Alkene Radical Precursor Organotrifluoroborate Product Structure Yield

Potassium trifluoroborates can be engaged in radical-radical coupling reactions under photoredox catalysis. nih.govnih.gov These transformations leverage the ability of a photocatalyst to generate two distinct radical species simultaneously, which then combine to form a new carbon-carbon bond. This approach provides a metal-free pathway to products that might be challenging to access via traditional two-electron pathways. nih.gov

In a typical system, an organic photocatalyst facilitates the single-electron oxidation of the trifluoroborate salt to generate a carbon-centered radical (e.g., the furan-3-yl radical). nih.govresearchgate.net Concurrently, another reaction partner is reduced or oxidized to generate a second, persistent radical. nih.gov The two radical species then couple to form the final product. This strategy has been used for the synthesis of ketones via the coupling of benzylic potassium trifluoroborates with acyl azoliums and for the formation of sulfones by coupling trifluoroborates with sulfonyl chlorides. nih.govresearchgate.net The versatility of potassium trifluoroborates as radical precursors suggests that this compound is a viable substrate for these powerful C-C bond-forming reactions. researchgate.net

Strategic Utility in Complex Molecule Synthesis and Late-Stage Functionalization

The ability to introduce specific functional groups into a nearly complete molecular framework, known as late-stage functionalization, is of critical strategic importance in fields like medicinal chemistry and materials science. nih.gov It allows for the rapid generation of analogues for structure-activity relationship studies from a common advanced intermediate.

This compound is an exceptional reagent for this purpose. nih.gov Its high stability compared to other organoboron reagents like boronic acids means it can be carried through multiple synthetic steps or added at the end of a long sequence without decomposition. researchgate.net Its defined reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the precise and chemoselective installation of the furan-3-yl moiety onto complex, polyfunctional molecules. nih.govchemrxiv.org This strategic application bypasses the need to synthesize every analogue from the ground up, greatly accelerating the discovery and optimization of new chemical entities. chemrxiv.org

Application as a Furan-3-yl Building Block in Organic Synthesis

The furan-3-yl structural motif is present in numerous natural products and pharmacologically active compounds. nih.gov However, the synthesis of 3-substituted furans can be challenging due to the inherent reactivity patterns of the furan ring, which often favor substitution at the 2- and 5-positions. This compound provides a reliable and regioselective method for the introduction of the furan-3-yl group, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.gov

Organotrifluoroborate salts, like this compound, are air- and moisture-stable crystalline solids, which is a significant advantage over their boronic acid counterparts that can be prone to decomposition and protodeboronation. nih.gov This stability allows for the use of near stoichiometric amounts of the reagent in coupling reactions, improving atom economy and simplifying purification processes. nih.gov

The Suzuki-Miyaura cross-coupling reaction of this compound with a variety of aryl and heteroaryl halides proceeds efficiently under optimized conditions. A typical catalytic system involves a palladium source, such as palladium(II) acetate (Pd(OAc)₂) or a preformed palladium complex, and a phosphine ligand, often a bulky, electron-rich ligand like RuPhos. nih.gov The reaction is typically carried out in the presence of a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), in a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.gov

The versatility of this methodology is demonstrated by its tolerance of a wide range of functional groups on the coupling partner, including electron-withdrawing and electron-donating groups. This allows for the synthesis of a diverse array of 3-arylfurans, which are important intermediates in the synthesis of more complex molecules.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl Halides

EntryAryl HalideProductCatalyst SystemBaseSolventYield (%)
14-Bromobenzonitrile4-(Furan-3-yl)benzonitrilePd(OAc)₂, RuPhosNa₂CO₃Ethanol91
21-Bromo-4-methoxybenzene3-(4-Methoxyphenyl)furanPd(OAc)₂, RuPhosNa₂CO₃Ethanol85
31-Bromo-3,5-dimethylbenzene3-(3,5-Dimethylphenyl)furanPd(OAc)₂, RuPhosNa₂CO₃Ethanol88
44-Bromoacetophenone1-(4-(Furan-3-yl)phenyl)ethan-1-onePd(OAc)₂, PPh₃Cs₂CO₃THF/H₂O79
52-Bromopyridine2-(Furan-3-yl)pyridinePdCl₂(dppf)t-BuNH₂i-PrOH/H₂O75

This table presents representative yields based on general methodologies reported for the Suzuki-Miyaura coupling of heteroaryltrifluoroborates. nih.govnih.govresearchgate.net

Enabling Functionalization of Medically Relevant Heterocyclic Scaffolds

The furan ring is a key component of many biologically active compounds, and its incorporation into heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate pharmacological properties. nih.govnih.gov One such important scaffold is the furo[2,3-d]pyrimidine (B11772683) core, which is found in a variety of kinase inhibitors. nih.govumich.eduduq.edu Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. mdpi.comnih.gov Consequently, the development of potent and selective kinase inhibitors is a major focus of drug discovery. nih.gov

The synthesis of furo[2,3-d]pyrimidine-based kinase inhibitors often requires the construction of the fused heterocyclic system from a functionalized furan precursor. This compound serves as an ideal starting material for this purpose, allowing for the strategic introduction of the furan-3-yl moiety onto a pyrimidine (B1678525) core through a Suzuki-Miyaura cross-coupling reaction. This approach offers a convergent and efficient route to key intermediates that can then be further elaborated to afford the final bioactive molecules.

For instance, the coupling of this compound with a suitably substituted chloropyrimidine can provide a 3-(pyrimidinyl)furan intermediate. Subsequent intramolecular cyclization can then lead to the formation of the desired furo[2,3-d]pyrimidine scaffold. The stability and reactivity of the trifluoroborate salt are particularly advantageous in multi-step syntheses, ensuring high yields and purity of the intermediates.

Table 2: Key Intermediates in the Synthesis of Furo[2,3-d]pyrimidine Scaffolds

Starting Material 1Starting Material 2Key IntermediatePotential Application
This compound4,6-Dichloropyrimidine-5-carbaldehyde4-Chloro-5-(furan-3-yl)pyrimidine-6-carbaldehydeSynthesis of Furo[2,3-d]pyrimidine Kinase Inhibitors
This compound2,4-Dichloro-5-nitropyrimidine2-Chloro-5-nitro-4-(furan-3-yl)pyrimidinePrecursor to Furo[2,3-d]pyrimidin-4-amines

The ability to efficiently construct such complex heterocyclic systems highlights the importance of this compound as a key tool in modern medicinal chemistry and drug discovery.

Vi. Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of potassium organotrifluoroborates. Multinuclear NMR experiments, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, offer a comprehensive view of the compound's atomic connectivity and electronic environment.

Complete spectral assignments using ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are crucial for confirming the identity and assessing the purity of potassium organotrifluoroborates. nih.gov Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), which is a suitable solvent for these salts. researchgate.net

¹H NMR spectra provide information on the proton environments. For an analogue like potassium pyridin-3-yltrifluoroborate, proton signals appear at δ 8.48, 8.26, 7.62, and 7.09 ppm in DMSO-d₆. amazonaws.com

¹³C NMR is used to identify all carbon atoms in the molecule. The carbon atom directly bonded to the boron is a key diagnostic signal, though it often appears as a broad resonance due to the quadrupolar relaxation of the attached boron nucleus. researchgate.net For example, in potassium pyridin-3-yltrifluoroborate, the carbon signals are observed at δ 152.6, 146.4, 138.6, and 122.3 ppm. amazonaws.com

¹⁹F NMR is highly sensitive and provides distinct signals for the trifluoroborate group. nih.gov The chemical shifts for organotrifluoroborates typically fall within the range of -129 to -141 ppm. researchgate.net For potassium 2-fluoropyridin-3-yltrifluoroborate, signals are seen at δ -63.3 and -138.9 ppm. amazonaws.com Good resolution is generally obtained for the ¹⁹F spectra of these compounds. researchgate.net

¹¹B NMR directly probes the boron atom of the trifluoroborate moiety. nih.gov The spectra are often calibrated using BF₃·Et₂O as an external reference. nih.gov For potassium 2-fluoropyridin-3-yltrifluoroborate, the ¹¹B NMR signal appears at δ 1.7 ppm. amazonaws.com

The following table summarizes typical NMR data for an analogous heteroaryltrifluoroborate, potassium 2-fluoropyridin-3-yltrifluoroborate, recorded in DMSO-d₆. amazonaws.com

NucleusChemical Shift (δ, ppm)Coupling Constants (J, Hz)
¹H 7.92 (m, 1H), 7.79 (m, 1H), 7.04 (m, 1H)
¹³C 166.82, 145.3, 145.16, 121.06d, J = 233.7 Hz; d, J = 12.2 Hz; d, J = 14.8 Hz; d, J = 3.1 Hz
¹⁹F -63.3, -138.9
¹¹B 1.7

This data is for an analogue compound, potassium 2-fluoropyridin-3-yltrifluoroborate.

Beyond standard one-dimensional NMR, advanced techniques are employed to study reaction mechanisms and stereochemistry.

Modified Pulse Sequences: The rapid relaxation of the ¹¹B nucleus can broaden signals and obscure coupling information. nih.gov Researchers have used modified ¹¹B NMR pulse sequences to achieve better resolution, which allows for the direct observation of ¹¹B-¹⁹F coupling constants in some organotrifluoroborates. nih.govresearchgate.net

Mechanistic Studies: NMR is a powerful tool for studying the hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids, a key step before their participation in cross-coupling reactions. acs.org The Lloyd-Jones research group has extensively used NMR to study these hydrolysis mechanisms, revealing that some substrates, including furan-based organotrifluoroborates, require acid catalysis for efficient hydrolysis even under basic reaction conditions. acs.org In situ NMR monitoring can also be used to follow the progress of reactions, such as the conversion of haloalkyltrifluoroborates to azidoalkyltrifluoroborates. nih.gov

Stereochemical Analysis: For chiral organoboron compounds, ¹⁹F NMR has emerged as a valuable technique for chiral analysis. acs.org By using chiral solvating agents, such as cationic cobalt complexes, it is possible to induce separate ¹⁹F NMR signals for each enantiomer, allowing for rapid and direct determination of enantiomeric excess without the need for derivatization. acs.org Two-dimensional NMR techniques, such as ¹⁹F-¹H HETCOR, are also instrumental in establishing through-space and through-bond correlations to determine the structure of complex organofluorine compounds. numberanalytics.com

Mass Spectrometry (MS) Techniques for Compound Verification and Intermediate Detection

Mass spectrometry is a critical technique for verifying the molecular weight and elemental composition of potassium organotrifluoroborates. High-resolution mass spectrometry (HRMS) is particularly important for the complete characterization of novel compounds. nih.gov

Electrospray ionization (ESI) in the negative ion mode is a common method for analyzing these polar, non-volatile salts. nih.govcore.ac.uk In this mode, the trifluoroborate anion [RBF₃]⁻ is readily observed. digitellinc.com However, obtaining accurate mass data for low molecular weight compounds (below 300 amu) can be challenging due to a lack of suitable internal reference standards for sector instruments. nih.govcore.ac.uk To overcome this, a method using commercially available sodium alkyl sulfates as internal standards has been developed, allowing for accurate mass determination within 5 ppm error. nih.govnih.gov

In addition to the molecular anion, researchers have also observed the formation of adduct ions. A commonly found adduct is the [2M + K]⁻ anion, where 'M' represents the organotrifluoroborate anion. digitellinc.com The formation of an unexpected adduct, [2M + Na]⁻, has also been reported and is suggested to indicate a potential decomposition pathway for these reagents. digitellinc.com

The table below shows examples of accurate mass determination for various potassium organotrifluoroborate anions using ESI-MS with sodium alkyl sulfate (B86663) standards. nih.gov

EntryOrganotrifluoroborate AnionCalculated Mass (m/z)Found Mass (m/z)Error (ppm)
1β-styrenyltrifluoroborate171.0699171.06952.2
2allyltrifluoroborate109.0436109.04342.0
33-methyl-2-butenyltrifluoroborate137.0750137.0754-2.7
42-thiophenetrifluoroborate151.9957151.99532.4

X-ray Crystallography for Solid-State Structural Elucidation of Organotrifluoroborate Analogues

Single-crystal X-ray crystallography provides definitive, unambiguous structural information for compounds in the solid state. While a crystal structure for potassium (furan-3-yl)trifluoroboranuide itself is not detailed in the provided context, analysis of closely related analogues like potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate offers significant insight into the structural features of this class of compounds. nih.gov

These studies reveal several key characteristics:

Boron Geometry: The boron atom adopts a distorted tetrahedral BCF₃ geometry, as expected. nih.gov

Bond Lengths: The C-B bond length in the p-methoxy analogue was found to be 1.5987 (18) Å. The B-F bond lengths can vary within a single structure, which may reflect the different ways the fluorine atoms coordinate to the surrounding potassium ions. nih.gov

Potassium Coordination: The potassium cation is typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions. In the studied analogues, the K⁺ ion is surrounded by eight fluorine atoms (KF₈), creating an irregular coordination polyhedron. nih.gov

These crystallographic data are invaluable for understanding the solid-state stability and intermolecular interactions of potassium organotrifluoroborates.

Chromatographic and Separation Techniques for Purification and Analytical Studies

The purification and isolation of potassium organotrifluoroborates are essential steps following their synthesis. Due to their nature as crystalline solids, recrystallization is the most commonly employed method. pitt.edu

Recrystallization: This is the primary technique for purifying the final product. A crude solid is dissolved in a minimal amount of a hot solvent or solvent mixture, and the pure compound crystallizes upon cooling. orgsyn.org Common solvent systems include hot acetone (B3395972), followed by precipitation with diethyl ether, or an ethanol (B145695)/water mixture. amazonaws.comorgsyn.org

Soxhlet Extraction: For some purifications, continuous Soxhlet extraction with a solvent like acetone is used to separate the desired product from less soluble impurities. amazonaws.com The product is then recovered by concentrating the solvent and inducing precipitation. amazonaws.com

Silica (B1680970) Gel Chromatography: While the polar potassium salts themselves are generally not purified by standard silica gel chromatography, this technique is frequently used to purify the less polar organic products of reactions in which organotrifluoroborates are consumed, such as in Suzuki-Miyaura cross-coupling reactions. amazonaws.com Furthermore, a method using silica gel and water has been developed for the efficient hydrolysis of organotrifluoroborates to their corresponding boronic acids. acs.org

Vii. Future Research Directions and Emerging Paradigms

Development of Greener and More Sustainable Synthetic Routes

Exploration of Aqueous Media and Solvent-Free Reaction Conditions

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its low cost, non-toxicity, and non-flammability. Potassium organotrifluoroborates, including the furan-3-yl variant, are generally stable in air and moisture, making them suitable candidates for aqueous cross-coupling reactions. upenn.edunih.gov Research in this area aims to develop catalytic systems that are highly active and selective in aqueous or mixed aqueous-organic media. nih.gov The Suzuki-Miyaura coupling, a primary application for potassium (furan-3-yl)trifluoroboranuide, has been successfully performed in water, often facilitated by water-soluble ligands or phase-transfer catalysts. scholarsportal.infonih.gov

Future work will likely focus on optimizing these aqueous protocols for furan-containing substrates, which can sometimes be sensitive to the reaction conditions. The development of surfactant-mediated catalysis in water could further enhance the solubility of organic substrates and improve reaction rates.

Solvent-free reaction conditions represent another frontier in green synthesis. These reactions, often conducted by grinding solid reactants together or with minimal solvent (neat), can significantly reduce solvent waste. The stability of this compound as a crystalline solid makes it amenable to such approaches. Research into mechanochemical activation and solid-state cross-coupling reactions could provide highly efficient and sustainable methods for its use.

Catalyst Recycling and Heterogeneous Catalysis for Sustainable Processes

A major drawback of homogeneous catalysis, commonly employed for Suzuki-Miyaura reactions, is the difficulty in separating the catalyst from the reaction products, leading to potential product contamination and loss of the expensive precious metal catalyst. scholarsportal.info Developing recyclable catalytic systems is crucial for sustainable industrial applications.

Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, offer a promising solution. scholarsportal.info These catalysts can be easily recovered by filtration and reused in multiple reaction cycles. scholarsportal.info Supports such as polymers, silica (B1680970), magnetic nanoparticles, and graphene have been explored for immobilizing palladium catalysts.

Future research will likely involve the design of robust heterogeneous catalysts specifically tailored for the coupling of this compound. Key challenges include preventing the leaching of the metal from the support and maintaining high catalytic activity over repeated uses. The development of catalysts with novel architectures that protect the active sites and facilitate reactant access will be a key area of investigation.

Exploration of Novel Catalytic Systems and Activators

While palladium-based catalysts have dominated the landscape of cross-coupling reactions, there is a growing interest in exploring alternative catalytic systems to overcome some of the limitations associated with palladium, such as its high cost and potential for product contamination.

Non-Palladium Catalysis (e.g., Ni, Cu, Au) in Furan-3-yl Coupling

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful alternative for cross-coupling reactions. upenn.edu Nickel catalysts have been shown to be effective in the coupling of various organoboron reagents, including those containing heterocyclic moieties. beilstein-journals.orgresearchgate.netcore.ac.uk Nickel-catalyzed couplings of furan (B31954) derivatives have been reported, demonstrating the feasibility of this approach for reactions involving this compound. rsc.org Future research will focus on developing nickel-ligand systems that can achieve high yields and selectivity for the coupling of this specific trifluoroborate with a broad range of electrophiles, potentially under milder reaction conditions. nih.gov

Copper catalysis is another attractive alternative, particularly for certain types of cross-coupling reactions. princeton.edursc.orgresearchgate.netnih.gov While less common for Suzuki-Miyaura type reactions with trifluoroborates, copper catalysts are known to promote various C-C and C-heteroatom bond-forming reactions. Investigating copper-based systems for the activation of the C-B bond in this compound could open up new reaction pathways and selectivities.

Gold catalysis, although less explored for cross-coupling reactions, offers unique reactivity profiles. nih.govacs.orgfrontiersin.org Gold catalysts are known to activate C-H bonds and facilitate various organic transformations. Research into gold-catalyzed reactions of organotrifluoroborates could lead to the discovery of novel transformations of the furan ring or the trifluoroborate group itself.

A comparative overview of potential non-palladium catalysts is presented in the table below:

CatalystPotential AdvantagesResearch Focus for Furan-3-yl Coupling
Nickel Lower cost, unique reactivityDevelopment of ligands for high-yield, selective coupling of furan-3-yltrifluoroborate.
Copper Abundant, low cost, different selectivityExploration of novel coupling reactions and activation modes for the C-B bond.
Gold Unique reactivity, mild conditionsDiscovery of new transformations beyond standard cross-coupling.

Organocatalysis and Biocatalysis for Trifluoroborate Transformations

Moving away from metal-based catalysis, organocatalysis and biocatalysis represent paradigm shifts towards more sustainable and potentially highly selective synthetic methods.

Organocatalysis , which utilizes small organic molecules as catalysts, has seen explosive growth. While less common for activating the C-B bond in trifluoroborates for cross-coupling, organocatalysts have been used in transformations of the organic part of the molecule while leaving the trifluoroborate moiety intact. researchgate.net Future research could explore the development of novel organocatalytic systems that can directly activate this compound for specific transformations, such as asymmetric additions or functionalizations of the furan ring.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. While the biocatalytic transformation of organoboron compounds is still a nascent field, there is potential for developing enzymes that can recognize and functionalize this compound. nih.gov This could involve, for example, enzymatic hydroxylation of the furan ring or other selective modifications. The discovery or engineering of enzymes capable of C-F bond manipulation could also be relevant to the trifluoroborate group, although this is a significant scientific challenge. nih.gov

Advanced Computational and Data-Driven Approaches

The integration of computational chemistry and data science is revolutionizing how chemical reactions are understood, optimized, and discovered. These approaches are becoming indispensable tools in the study of complex catalytic cycles and in the prediction of reaction outcomes.

Computational studies , particularly using Density Functional Theory (DFT), can provide deep mechanistic insights into the elementary steps of catalytic reactions involving this compound. researchgate.netmdpi.comchemrxiv.orgrsc.org DFT calculations can be used to:

Elucidate the structures of transition states and intermediates.

Calculate reaction energy barriers to understand reaction kinetics and selectivity.

Study the role of ligands and solvents in the catalytic cycle.

Predict the reactivity of different substrates and catalysts.

Such studies can help in the rational design of more efficient catalysts and in understanding unexpected reaction outcomes for furan-containing substrates. researchgate.net

Data-driven approaches , including machine learning and artificial intelligence, are emerging as powerful tools for accelerating the discovery and optimization of chemical reactions. beilstein-journals.orgnih.govrsc.org By training algorithms on large datasets of reaction information, it is possible to:

Predict the optimal reaction conditions (catalyst, solvent, base, temperature) for a given transformation. rsc.org

Screen virtual libraries of catalysts or substrates to identify promising candidates.

Discover novel reaction pathways and reactivity patterns that may not be obvious from traditional hypothesis-driven research. youtube.com

For this compound, machine learning models could be developed to predict its reactivity in various cross-coupling reactions, facilitating the rapid optimization of synthetic protocols and the expansion of its applications in the synthesis of complex molecules.

Machine Learning for Ligand and Reaction Design in Organoboron Chemistry

The integration of machine learning (ML) into chemical synthesis is revolutionizing how chemists approach reaction optimization and discovery. beilstein-journals.orgyoutube.com In organoboron chemistry, ML is being applied to design more effective ligands and predict optimal conditions for reactions involving reagents like this compound. beilstein-journals.org The core principle involves training algorithms on large, high-quality datasets of chemical reactions to identify complex patterns that are not immediately obvious to human researchers. beilstein-journals.orgyoutube.com

These ML models can screen virtual libraries of ligands to predict which will afford the highest yield or selectivity for a specific transformation, thereby accelerating the development of new catalytic systems. acs.org The process typically involves representing molecules and reactions as machine-readable "fingerprints" or descriptors derived from their structure and calculated properties. youtube.comwhiterose.ac.uk By analyzing these representations against known reaction outcomes, the algorithm learns to predict the performance of new, untested combinations of substrates, ligands, and conditions. beilstein-journals.orgacs.org This data-driven approach minimizes trial-and-error experimentation, saving time and resources. youtube.com Global models can be used to suggest general conditions for new reaction classes, while local models can fine-tune parameters for a specific reaction family to enhance outcomes like yield and selectivity. beilstein-journals.org

Table 1: Machine Learning Approaches in Reaction Design

buildML ApproachdescriptionDescriptionscienceApplication in Organoboron Chemistry
Reaction ClassificationModels are trained to classify reaction types based on reactants and products. whiterose.ac.ukPredicting the likely success of a Suzuki-Miyaura coupling with a novel furan-3-yl trifluoroborate.
Yield PredictionAlgorithms predict the yield of a reaction based on input parameters like temperature, solvent, catalyst, and ligand. acs.orgOptimizing the conditions for the coupling of this compound to minimize waste and maximize product.
Ligand-Based DesignNew ligands are designed by fragmenting existing ones and recombining the pieces in novel ways to achieve desired properties. whiterose.ac.uknih.govGenerating novel phosphine (B1218219) or N-heterocyclic carbene ligands tailored for reactions involving sterically hindered organotrifluoroborates.
Bayesian OptimizationAn iterative method that uses model predictions to suggest the next set of experiments to perform for optimal efficiency. youtube.comEfficiently exploring the experimental space to find the best catalyst and base combination for a specific trifluoroborate coupling reaction in a limited number of runs. youtube.com

Predictive Modeling of Reactivity and Selectivity for Furan-3-yl Systems

Predictive modeling, a subset of machine learning, offers powerful tools to forecast the reactivity and selectivity of specific chemical systems, such as those involving the furan-3-yl moiety. youtube.com For this compound, these models can help chemists anticipate how the compound will behave in a given reaction, guiding the choice of reaction partners and conditions to achieve a desired outcome. nih.gov

The workflow for creating such a model begins with data collection and featurization. beilstein-journals.org This involves gathering data from past experiments or generating it through high-throughput experimentation. youtube.com Each component of the reaction (the furan-3-yl trifluoroborate, coupling partner, catalyst, ligand, solvent) is then converted into a set of numerical descriptors. acs.org These can range from simple structural fingerprints to more complex quantum chemical parameters derived from Density Functional Theory (DFT) calculations. youtube.com An ML algorithm, such as a Gaussian process or random forest model, is then trained on this dataset to correlate the input features with the observed outcomes (e.g., yield, enantiomeric excess). youtube.com The resulting model can then be used to predict the outcome of new, virtual experiments, allowing for the in silico screening of thousands of possibilities before committing to laboratory work. nih.gov

Table 2: Workflow for Predictive Modeling of Furan-3-yl Reactivity

looks_oneStepbiotechActiondescriptionDetails for Furan-3-yl Systems
1. Data AcquisitionCollect reaction data.Gather experimental results (yield, selectivity) for cross-coupling reactions involving this compound from literature or internal high-throughput screening. beilstein-journals.org
2. FeaturizationRepresent molecules and conditions numerically.Generate molecular descriptors (e.g., electronic properties of the furan ring, steric parameters of the catalyst) using software and DFT calculations. youtube.com
3. Model TrainingTrain an ML algorithm.Use a dataset to teach a model (e.g., Random Forest, Gaussian Process) to find the relationship between the input features and the reaction outcome. youtube.com
4. ValidationAssess model accuracy.Test the model's predictive power on a subset of data that it has not seen before to ensure it generalizes well.
5. PredictionUse the model for in silico screening.Predict the yield and selectivity for new, untested reactions of furan-3-yl trifluoroborate with various coupling partners and catalysts to prioritize experiments. youtube.com

Expansion of Reaction Scope and Mechanistic Understanding

While the Suzuki-Miyaura coupling is a cornerstone of organoboron chemistry, significant opportunities exist to expand the repertoire of reactions for compounds like this compound. Future research will likely focus on developing novel transformations and deepening the mechanistic understanding of existing ones.

Development of New Carbon-Heteroatom Bond Formation Reactions

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, sulfur) is fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov Organotrifluoroborates are effective nucleophiles in transition metal-catalyzed reactions designed to create these bonds. longdom.org Research in this area aims to develop new catalytic systems and protocols to expand the range of C-N, C-O, and C-S bonds that can be formed using furan-3-yl trifluoroborate as the furan source.

For example, palladium-catalyzed amination and etherification reactions, which form C-N and C-O bonds respectively, are powerful tools in modern synthesis. nih.gov The catalytic cycle for these reactions typically involves the oxidative addition of an aryl halide to the metal center, followed by reaction with an amide or alkoxide, and finally reductive elimination to form the desired product. nih.gov Adapting these methods to use this compound would provide a direct route to 3-amino and 3-alkoxyfurans, which are valuable heterocyclic motifs. Recent advancements include ligand-free Ullmann-type coupling reactions using a copper catalyst and a magnetic base for C-O and C-N bond formation, offering a simpler and more efficient synthetic approach. mdpi.com

Table 3: Examples of Carbon-Heteroatom Bond Forming Reactions

linkBond TypebiotechReaction NamescienceTypical CatalystdescriptionPotential Application with Furan-3-yl Trifluoroborate
C-NBuchwald-Hartwig AminationPalladium ComplexSynthesis of 3-(arylamino)furans from aryl amines. nih.gov
C-OBuchwald-Hartwig EtherificationPalladium ComplexSynthesis of 3-(aryloxy)furans from phenols. nih.gov
C-N / C-OUllmann CondensationCopper(I) IodideLigand-free synthesis of 3-amino and 3-alkoxyfurans. mdpi.com
C-SThioetherificationPalladium or Copper ComplexSynthesis of 3-(arylthio)furans from thiols.

Exploration of Stereoselective Transformations Involving Furan-3-yl Trifluoroborates

A major frontier in organic synthesis is the control of stereochemistry—the precise three-dimensional arrangement of atoms in a molecule. Stereoselective transformations involving furan-3-yl trifluoroborates would enable the synthesis of chiral furan-containing molecules, which are of high interest in medicinal chemistry. This research area focuses on reactions that create a specific stereoisomer of the product with high fidelity.

A key strategy involves the use of chiral boronic esters as precursors. It is possible to synthesize enantioenriched secondary and tertiary boronic esters, which can then be converted into their corresponding potassium trifluoroborate salts without loss of stereochemical integrity. researchgate.net These chiral trifluoroborates can then participate in stereospecific reactions. For instance, a chiral tertiary boronic ester can be converted to its trifluoroborate and subsequently undergo a reaction to form a C-N bond, yielding a product with a chiral, tetrasubstituted carbon center with high enantiospecificity. researchgate.net Applying this concept to a furan-3-yl system would involve preparing an enantioenriched boronic ester attached to the furan ring at a chiral center and then using it in subsequent stereospecific transformations.

Table 4: Conceptual Stereoselective Transformation

looks_oneStepbiotechProcessbubble_chartDescriptioncheck_circleGoal
1Asymmetric BorylationA furan-containing substrate is reacted to produce a single enantiomer of a chiral boronic ester.Establish a stereocenter.
2Trifluoroborate FormationThe chiral boronic ester is converted to its corresponding potassium trifluoroborate salt using KHF₂. researchgate.netCreate a stable, chiral nucleophile.
3Stereospecific CouplingThe chiral trifluoroborate is reacted with an electrophile (e.g., in a C-N bond formation) where the mechanism preserves the original stereochemistry. researchgate.netTransfer chirality to the final product.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.